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Ethyl-3-bromopropionate-d4

Cat. No.: B018681
CAS No.: 14341-55-0
M. Wt: 185.05 g/mol
InChI Key: FQTIYMRSUOADDK-KHORGVISSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Studies

Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, is a cornerstone technique for elucidating reaction mechanisms. chem-station.comacs.org This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when a hydrogen atom in the reactants is replaced by deuterium. wikipedia.orgnumberanalytics.com The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. neulandlabs.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.orgneulandlabs.com

By measuring the magnitude of the KIE, chemists can gain critical insights into the rate-determining step of a reaction. numberanalytics.comnumberanalytics.com A significant primary KIE (where the labeled bond is broken) suggests that bond cleavage is part of the slowest step of the reaction. numberanalytics.comprinceton.edu Conversely, smaller secondary KIEs, where the labeled bond is not broken, can provide information about changes in hybridization and the electronic environment around the reaction center. wikipedia.orgprinceton.eduucsb.edu

Role of Stable Isotope Labeling in Advanced Analytical Techniques

Stable isotope labeling is indispensable in a variety of advanced analytical techniques, enhancing their precision and providing unique structural and quantitative information. symeres.com

In Mass Spectrometry (MS) , isotopically labeled compounds serve as ideal internal standards for quantitative analysis. artmolecule.fr Because they are chemically identical to the analyte but have a different mass, they can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response. mdpi.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that monitors the exchange of labile hydrogens with deuterium in a protein, providing information about its structure, dynamics, and interactions. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy also benefits significantly from deuterium labeling. Deuterated solvents are widely used in ¹H NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. quora.comstudymind.co.uk While deuterium itself is NMR-active, it resonates at a very different frequency from protons, making it effectively "invisible" in a standard proton NMR experiment. quora.comhuji.ac.il Furthermore, the presence of deuterium can be confirmed using ²H NMR, which is useful for verifying the success of a deuteration reaction. huji.ac.ilwikipedia.orgmagritek.com

Overview of Ethyl-3-bromopropionate-d4 as a Research Reagent

This compound is a deuterated analog of ethyl 3-bromopropionate, a versatile reagent in organic synthesis. nih.govwikipedia.org Its deuterated nature makes it a valuable tool for researchers investigating reaction mechanisms and as an internal standard in analytical studies. medchemexpress.commedchemexpress.com

The systematic IUPAC name for this compound is ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate. nih.gov The "-d4" designation indicates that four hydrogen atoms on the propionate (B1217596) backbone have been replaced by deuterium atoms, specifically at the 2 and 3 positions. nih.govcdnisotopes.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₅D₄BrO₂
Molecular Weight 185.05 g/mol scbt.com
CAS Number 14341-55-0 nih.gov
Isotopic Enrichment Typically ≥98 atom % D cdnisotopes.com

The use of deuterated compounds in chemical research exploded following the discovery of deuterium by Harold Urey in 1931. princeton.eduwikipedia.org The realization that deuterated and protonated molecules could react at different rates, a concept independently proposed by Eyring and Polanyi in 1933, laid the groundwork for the use of KIE in mechanistic studies. princeton.edu While specific historical milestones for deuterated propionates are not extensively documented, their use falls within the broader history of applying deuterium labeling to understand organic reactions. The synthesis of specifically labeled compounds like this compound became more feasible with the development of methods for introducing deuterium into molecules, such as H/D exchange reactions and the use of deuterated starting materials. symeres.comansto.gov.au The availability of such reagents has been crucial for detailed mechanistic investigations and for improving the accuracy of analytical methods. nih.govarkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B018681 Ethyl-3-bromopropionate-d4 CAS No. 14341-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTIYMRSUOADDK-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488209
Record name Ethyl 3-bromo(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-55-0
Record name Ethyl 3-bromo(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Ethyl 3 Bromopropionate D4

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the ethyl-3-bromopropionate structure can be achieved through two primary strategies: direct deuteration of the final compound or synthesis using deuterated precursors. The choice of strategy depends on the desired labeling pattern, the availability of starting materials, and the efficiency of the synthetic route.

Direct Deuteration Approaches

Direct deuteration involves the exchange of hydrogen atoms for deuterium atoms on the pre-formed ethyl-3-bromopropionate molecule. This approach can be challenging due to the need for specific catalysts and conditions to facilitate the H-D exchange at the desired positions without causing decomposition or side reactions.

One potential method for direct deuteration is through acid- or base-catalyzed exchange reactions in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated solvents. However, the acidic protons on the α-carbon to the carbonyl group are more susceptible to exchange than the protons on the ethyl group. Therefore, achieving selective deuteration on the ethyl moiety via this method is difficult.

Another approach involves transition-metal-catalyzed H-D exchange . Catalysts based on metals like iridium, rhodium, or platinum can activate C-H bonds and facilitate their exchange with deuterium from a suitable source, such as deuterium gas (D₂) or deuterated solvents. The efficiency and selectivity of this method would depend on the specific catalyst system and reaction conditions employed.

A summary of potential direct deuteration approaches is presented in Table 1.

Method Deuterium Source Catalyst/Conditions Potential Challenges
Acid/Base-Catalyzed ExchangeD₂O, Deuterated AlcoholsStrong Acid or BaseLack of selectivity for the ethyl group; potential for hydrolysis of the ester.
Transition-Metal CatalysisD₂Iridium, Rhodium, or Platinum complexesCatalyst cost and availability; optimization of reaction conditions for selectivity.

Synthesis via Deuterated Precursors

A more common and generally more efficient strategy for the synthesis of specifically labeled compounds like Ethyl-3-bromopropionate-d4 is the use of deuterated starting materials. This approach allows for precise control over the location of the deuterium atoms in the final molecule.

The synthesis of this compound specifically requires the incorporation of four deuterium atoms into the ethyl group. This can be achieved by using deuterated ethanol (Ethanol-d5 or Ethanol-d6) as a precursor in the esterification reaction. The synthesis of deuterated ethanol itself can be accomplished through various methods, including the reduction of deuterated acetic acid or the reaction of a deuterated methyl magnesium halide with formaldehyde.

The primary advantage of this method is the high isotopic purity of the final product, as the deuterium atoms are introduced in a well-defined manner.

Adaptations of Classical Synthetic Routes for Ethyl-3-bromopropionate

The established synthetic routes for the non-deuterated ethyl-3-bromopropionate can be adapted to produce the deuterated analogue by substituting one or more of the starting materials with their deuterated counterparts.

Esterification of 3-Bromopropionic Acid with Deuterated Ethanol

The Fischer-Speier esterification is a classical method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. To synthesize this compound, 3-bromopropionic acid is reacted with deuterated ethanol (CH₃CD₂OH or CD₃CD₂OH) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack by the deuterated ethanol. Subsequent elimination of water yields the deuterated ester. The use of an excess of deuterated ethanol can help to drive the equilibrium towards the product side.

A typical reaction scheme is as follows:

BrCH₂CH₂COOH + CD₃CD₂OH --(H⁺)--> BrCH₂CH₂COOCD₂CD₃ + H₂O

Hydrobromination of Ethyl Acrylate with Deuterated Hydrogen Bromide

Another common method for the synthesis of ethyl-3-bromopropionate is the hydrobromination of ethyl acrylate. This reaction proceeds via an anti-Markovnikov addition of hydrogen bromide across the double bond of the acrylate. To produce the deuterated compound, deuterated hydrogen bromide (DBr) would be used.

The reaction can be initiated by free radicals or carried out under conditions that favor the anti-Markovnikov addition. The deuterium atom from DBr adds to the carbon atom that already has more hydrogen atoms, and the bromine atom adds to the other carbon of the double bond.

The reaction scheme is as follows:

CH₂=CHCOOC₂H₅ + DBr --> BrCH₂CHDCOOC₂H₅

It is important to note that this method would result in the incorporation of only one deuterium atom at the 2-position of the propionate (B1217596) backbone, not on the ethyl group. To obtain this compound, one would need to start with a deuterated ethyl acrylate (e.g., from the esterification of acrylic acid with deuterated ethanol) and then perform the hydrobromination with HBr.

One-Pot Methods Utilizing in situ Generated Deuterated Hydrogen Bromide

A one-pot synthesis method has been developed for 3-bromopropionate compounds where hydrogen bromide is generated in situ from the reaction of acetyl bromide with an alcohol. This method can be adapted for the synthesis of this compound by using a deuterated alcohol.

In this adapted synthesis, acetyl bromide would be reacted with deuterated ethanol. This reaction generates deuterated hydrogen bromide (DBr) and ethyl acetate-d4. The in situ generated DBr then reacts with ethyl acrylate in a 1,4-addition reaction to yield this compound.

An example of the reaction steps is as follows:

CH₃COBr + CD₃CD₂OH --> CH₃COOCD₂CD₃ + HBr (generation of HBr)

CH₂=CHCOOC₂H₅ + HBr --> BrCH₂CH₂COOC₂H₅

To achieve the desired deuteration on the ethyl group of the final product, one would need to use deuterated ethyl acrylate as the starting material.

A comparative overview of the adapted classical synthetic routes is provided in Table 2.

Method Deuterated Reagent(s) Key Features Potential Yield
EsterificationDeuterated EthanolDirect incorporation of the deuterated ethyl group.Good to Excellent
HydrobrominationDeuterated Ethyl AcrylateRequires synthesis of the deuterated precursor.Good
One-Pot SynthesisDeuterated Ethyl Acrylate, Deuterated EthanolEfficient one-pot procedure.Good to Excellent

Purification and Isolation Techniques for Deuterated Esters

Following the synthesis of deuterated esters such as this compound, a rigorous purification process is essential to remove unreacted starting materials, catalysts, and non-deuterated or partially deuterated side products. The primary goals are to achieve high chemical and isotopic purity. Common impurities in ester preparations include the corresponding carboxylic acid and alcohol. lookchem.com Standard purification protocols for esters often involve washing with a basic solution like sodium carbonate to remove acidic impurities, followed by drying and distillation. lookchem.comscienceready.com.au For deuterated compounds, specialized techniques are employed to enhance isotopic purity.

Chromatographic Separations for Isotopic Purity Enhancement

Chromatography is a powerful technique for separating compounds that are chemically identical but differ in isotopic composition (isotopologues). nih.gov Techniques such as gas-liquid chromatography and High-Performance Liquid Chromatography (HPLC) can effectively separate deuterated compounds from their protiated (non-deuterated) counterparts. nih.govnih.gov

The separation mechanism is based on the "isotope effect," where the difference in mass between hydrogen and deuterium atoms leads to subtle changes in the molecule's physicochemical properties, such as its retention time on a chromatographic column. nih.gov The extent of separation is influenced by several factors, including the number and location of deuterium atoms in the molecule and the type of stationary phase used. nih.govresearchgate.net

Research has shown that the choice of the stationary phase is critical:

Nonpolar stationary phases often exhibit an inverse isotope effect, where the heavier, deuterated compounds elute earlier than their lighter, non-deuterated counterparts. nih.gov

Polar stationary phases typically show a normal isotope effect, with the deuterated compounds having longer retention times. nih.gov

This ability to resolve isotopologues is crucial for enhancing the isotopic purity of synthesized this compound, ensuring that the final product is free from residual, less-deuterated species.

Table 1: Principles of Chromatographic Separation for Deuterated Esters

Parameter Influence on Isotopic Separation Research Finding
Technique Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective. Both methods have been successfully used to achieve separations of isotopologue pairs. nih.govnih.gov
Isotope Effect Deuteration alters molecular properties, leading to different retention times compared to the non-deuterated analog. The greater the number of deuterium substitutions, the better the potential separation of the isotopologue pair. researchgate.net
Stationary Phase The polarity of the column's stationary phase determines the elution order. Nonpolar phases often result in earlier elution for deuterated compounds (inverse effect), while polar phases result in later elution (normal effect). nih.gov

| Analyte Structure | The position of deuterium atoms (aliphatic vs. aromatic) can affect the magnitude of the isotope effect on retention. nih.gov | Deuterium substitution on aliphatic groups appears to have a greater inverse isotope effect on retention than on aromatic groups. nih.gov |

Distillation under Reduced Pressure for High Purity Isolation

Distillation is a fundamental technique for purifying liquid compounds by separating them based on differences in their boiling points. weebly.com For compounds that have high boiling points at atmospheric pressure or are susceptible to thermal decomposition, distillation under reduced pressure (vacuum distillation) is the preferred method. rochester.eduunacademy.comquora.com By lowering the pressure above the liquid, its boiling point is significantly reduced, allowing for distillation at a lower, safer temperature. rochester.eduwikipedia.org

Table 2: Effect of Reduced Pressure on Compound Boiling Point

Pressure (mmHg) Boiling Point of Compound X (°C) Benefit of Distillation
760 (Atmospheric) 250 (Decomposition occurs) Not suitable; compound degrades at this temperature. unacademy.com
100 185 Reduced thermal stress on the compound.
50 165 Further reduction in temperature, minimizing risk of side reactions. wikipedia.org
10 125 Allows for efficient purification of thermally sensitive compounds. rochester.edu

Isotopic Purity and Enrichment Assessment in Synthesized this compound

Determining the isotopic purity and enrichment of a deuterated compound is a critical step to validate the success of the synthesis. rsc.orgrsc.org Isotopic enrichment refers to the mole fraction of the deuterium isotope at the labeled positions, while isotopic purity (or species abundance) is the percentage of molecules that contain the desired number of deuterium atoms (e.g., the d4 species). isotope.com A combination of advanced analytical techniques is used to obtain a comprehensive profile of the synthesized material.

The primary methods for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS): Often coupled with liquid chromatography (LC-MS), this technique is used to determine the distribution of isotopologues. By analyzing the mass spectrum, scientists can identify and quantify the relative abundance of the target molecule (this compound) as well as any undesired, partially deuterated (d1, d2, d3) or non-deuterated (d0) species. rsc.orgrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structural integrity of the molecule and verifying the specific positions of the deuterium labels. rsc.orgrsc.org While ¹H NMR can show the absence of protons at the deuterated sites, ²H NMR can directly detect the deuterium nuclei. This confirms that deuteration occurred at the intended positions on the propionate backbone.

More recently, Molecular Rotational Resonance (MRR) spectroscopy has emerged as a highly precise method that provides a complete description of the isotopic composition, capable of identifying and quantifying each distinct isotopomer in a complex mixture. nih.gov

Table 3: Hypothetical Isotopic Purity Analysis of a Synthesized Batch of this compound by LC-HRMS

Isotopologue Molecular Species Measured Relative Abundance (%) Contribution to Purity
d4 (Target) C₅H₅D₄BrO₂ 98.8 98.8% Isotopic Purity
d3 C₅H₆D₃BrO₂ 0.9 Impurity
d2 C₅H₇D₂BrO₂ 0.2 Impurity
d1 C₅H₈DBrO₂ <0.1 Impurity

Spectroscopic and Advanced Analytical Characterization of Ethyl 3 Bromopropionate D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) and Proton Analysis

NMR spectroscopy is a primary technique for the structural elucidation of Ethyl-3-bromopropionate-d4. It allows for the precise determination of the location of deuterium atoms and the quantification of any residual protons.

In the ¹H NMR spectrum of an ideally pure and fully deuterated this compound sample, the signals corresponding to the protons on the propionate (B1217596) backbone at the C2 and C3 positions would be absent. The only observable signals would be from the ethyl group. Therefore, ¹H NMR is an excellent method for determining the isotopic purity by detecting any residual, non-deuterated Ethyl 3-bromopropionate.

The typical ¹H NMR signals for the non-deuterated compound are used as a reference to identify these residual protons. The presence of a triplet at approximately 2.97 ppm (for the -CH₂- adjacent to the carbonyl) and another triplet at 3.55 ppm (for the -CH₂- adjacent to the bromine) would indicate incomplete deuteration.

Table 1: ¹H NMR Chemical Shifts for Residual Proton Detection in this compound Data corresponds to the non-deuterated compound, Ethyl 3-bromopropionate.

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)
-O-CH₂-CH₃1.28Triplet7.1 Hz
-CO-CH₂-CD₂-Br2.97Triplet6.8 Hz
-CD₂-CH₂-Br3.55Triplet6.8 Hz
-O-CH₂-CH₃4.20Quartet7.1 Hz
Source: Spectral data for Ethyl 3-bromopropionate. chemicalbook.comnih.govrsc.org

¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. The spectrum of this compound will show signals for the five carbon atoms in the structure. The key feature is the effect of deuterium substitution on the signals of the labeled carbons (C2 and C3). These carbons will exhibit coupling to deuterium (C-D coupling), which results in a characteristic multiplet signal, and they will typically appear at a slightly upfield chemical shift compared to their protonated counterparts due to the isotopic effect.

Table 2: ¹³C NMR Chemical Shifts for Ethyl-3-bromopropionate Data corresponds to the non-deuterated compound and serves as a reference.

Carbon AtomChemical Shift (ppm)
-O-CH₂-C H₃14.1
-CO-C H₂-CH₂-Br35.8
-CH₂-C H₂-Br25.5
-O-C H₂-CH₃61.2
-C O-169.5
Source: Spectral data for Ethyl 3-bromopropionate. nih.govrsc.org

Deuterium NMR (²H NMR) is a powerful technique that directly observes the deuterium nuclei. For this compound, the ²H NMR spectrum provides definitive evidence of the positions of isotopic labeling. It would show distinct signals corresponding to the deuterium atoms at the C2 and C3 positions. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H spectrum. Furthermore, the integration of these signals allows for the direct measurement of deuterium abundance and the confirmation of the high isotopic enrichment level, which is often specified as a percentage of deuterium atoms (e.g., 98 atom % D). cdnisotopes.com The quadrupolar moment of deuterium can influence relaxation times in ²H NMR studies.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental and isotopic formula. The theoretical exact mass of this compound (C₅H₅D₄BrO₂) is 184.00370 Da. nih.gov An experimental HRMS measurement that matches this value confirms the presence of four deuterium atoms and distinguishes the compound from its non-deuterated version (exact mass: 179.97859 Da) and other potential impurities. nih.gov

Table 3: Precise Mass Data for this compound

CompoundMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₅H₅D₄⁷⁹BrO₂184.00370
Ethyl 3-bromopropionateC₅H₉⁷⁹BrO₂179.97859
Source: Computed properties from PubChem. nih.govnih.gov

This compound is an ideal internal standard for use in isotope dilution mass spectrometry (IDMS). medchemexpress.com IDMS is a highly accurate quantitative technique used to determine the amount of a specific substance in a sample. rsc.org

The methodology involves adding a known quantity of the isotopically labeled standard (this compound) to a sample containing the non-labeled analyte (Ethyl 3-bromopropionate). The labeled standard and the analyte are nearly identical in their chemical and physical properties, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. However, they are easily distinguished by their mass-to-charge ratio in a mass spectrometer.

By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. This method effectively corrects for any loss of analyte that may occur during sample handling and analysis, as the standard experiences the same losses. rsc.org The use of stable isotope-labeled compounds like this compound is a cornerstone of modern quantitative analysis in fields ranging from pharmaceutical development to environmental monitoring. medchemexpress.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within a molecule. In the context of this compound, these methods are particularly useful for analyzing the vibrational characteristics of the newly introduced carbon-deuterium (C-D) bonds.

Shifts in C-D Vibrational Frequencies compared to C-H

The substitution of hydrogen with its heavier isotope, deuterium, leads to a predictable and significant shift in the vibrational frequency of the corresponding bond. The C-D bond is stronger and vibrates at a lower frequency compared to the C-H bond. musechem.com This phenomenon is a direct consequence of the increased reduced mass of the C-D system.

The vibrational frequency of a diatomic harmonic oscillator can be approximated by the formula:

ν ∝ √(k/μ)

where ν is the frequency, k is the force constant of the bond, and μ is the reduced mass of the system. Since the force constant (k) for a C-D bond is very similar to that of a C-H bond, the primary driver for the frequency shift is the change in reduced mass. The deuterium atom has approximately twice the mass of a hydrogen atom. pearson.com

This isotopic substitution results in C-D stretching vibrations appearing in a spectral region with less interference from other fundamental vibrations. Typically, C-H stretching vibrations are observed in the 3000 cm⁻¹ region of the IR spectrum. nih.gov In contrast, C-D stretching bands are found at significantly lower wavenumbers, generally in the 2000-2300 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com For instance, studies on deuterated esters like ethyl acetate (B1210297) have shown characteristic absorptions for trideutero-methyl and dideuteromethylene groups between 2000 and 2300 cm⁻¹. cdnsciencepub.com

Bond TypeTypical Vibrational Frequency (cm⁻¹)
C-H Stretch~3000
C-D Stretch~2200

This table provides a generalized comparison of C-H and C-D stretching frequencies.

This clear spectral window for C-D vibrations allows for precise monitoring of the deuterated positions within the molecule, confirming the success of isotopic labeling and providing a clean probe for studying molecular dynamics. nih.gov

Conformational Studies through Vibrational Spectroscopy

Vibrational spectroscopy is not only useful for identifying functional groups but also for elucidating the conformational landscape of a molecule. This compound, like its non-deuterated counterpart, can exist in various conformations due to rotation around its single bonds. These different spatial arrangements, or conformers, often have distinct vibrational spectra.

The analysis of the fine structure of vibrational bands, including overtones and combination bands, can reveal the presence of multiple conformers in equilibrium. rsc.orgresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are frequently coupled with experimental IR and Raman data to assign specific vibrational modes to different conformers. rsc.orgresearchgate.net By comparing the experimental spectrum with the calculated spectra for various possible conformers, the most stable geometries in different phases (gas, liquid, solution) can be identified. rsc.org

For example, studies on similar molecules like doubly deuterated dimethyl ether have shown that different conformations can be treated as independent species with distinct rotational spectra, allowing for their individual characterization. aanda.org This approach, combining experimental spectroscopy with theoretical modeling, is crucial for a comprehensive understanding of the conformational preferences of this compound. The shifts in vibrational frequencies upon deuteration can also influence the conformational equilibrium, providing further insights into the subtle energetic differences between conformers.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is an essential set of techniques for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography are vital for ensuring its purity and separating it from any potential isomers or impurities.

Gas Chromatography (GC) for Volatile Purity Analysis

Gas chromatography is the premier method for analyzing volatile and thermally stable compounds like this compound. cymitquimica.com In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

GC is highly effective for assessing the chemical and isotopic purity of this compound. It can readily separate the deuterated compound from its non-deuterated analog (Ethyl 3-bromopropionate) and from other volatile impurities that may be present from the synthesis process. The high resolution of modern capillary GC columns allows for the separation of compounds with very similar boiling points.

A typical GC analysis of this compound would involve:

Injector: A split/splitless injector to introduce a small, precise amount of the sample.

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Oven: A temperature-programmed oven to ensure efficient separation of components with different volatilities.

Detector: A flame ionization detector (FID) for general organic compounds or a mass spectrometer (MS) for definitive identification and isotopic enrichment determination.

GC-MS is particularly powerful as it provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum, which confirms the molecular weight and fragmentation pattern, thereby verifying the identity and deuteration level of the compound.

ParameterTypical Value/Condition
Column Type Capillary (e.g., DB-5ms, HP-1)
Carrier Gas Helium or Hydrogen
Injector Temperature ~250 °C
Oven Program Ramped, e.g., 50 °C to 250 °C
Detector FID or Mass Spectrometer

This table presents typical parameters for a GC analysis of a compound like this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally labile impurities that may be present in a sample of this compound. superchroma.com.tw These could include starting materials, reaction byproducts, or degradation products.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the analyte's affinity for the stationary phase versus the mobile phase.

For a compound like this compound, a reversed-phase HPLC method would likely be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Key components of an HPLC analysis include:

Mobile Phase: A gradient of water and acetonitrile/methanol to elute a range of compounds with varying polarities.

Column: A reversed-phase column (e.g., C18, C8).

Detector: A UV detector is often suitable if the impurities contain a chromophore. If not, a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be used.

Reaction Mechanisms and Pathways Involving Ethyl 3 Bromopropionate D4

Nucleophilic Substitution Reactions (SN1/SN2) with Deuterated Methylenes

Ethyl-3-bromopropionate is a primary alkyl halide, and as such, it is expected to predominantly undergo bimolecular nucleophilic substitution (SN2) reactions. beilstein-journals.org The SN1 pathway is generally disfavored due to the instability of the primary carbocation that would need to form. The presence of deuterium (B1214612) atoms on the carbon adjacent to the leaving group (α-carbon) and the next carbon over (β-carbon) influences the reaction rate through secondary kinetic isotope effects.

The kinetic isotope effect (KIE) is the change in reaction rate when an atom in the reactant is replaced with one of its isotopes. libretexts.org In the case of Ethyl-3-bromopropionate-d4, we are concerned with secondary deuterium KIEs, as the C-D bonds are not broken in the rate-determining step of a substitution reaction. princeton.edu

For an SN2 reaction, the transition state involves the formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. This changes the hybridization of the α-carbon from sp³ to a more sp²-like geometry. This alteration in the transition state affects the vibrational frequencies of the C-D bonds.

α-Deuterium Effect : Deuteration at the carbon bearing the leaving group (the α-carbon) typically leads to a small, normal KIE (kH/kD > 1) or an inverse KIE (kH/kD < 1) for SN2 reactions. An inverse effect (kH/kD < 1) is often observed because the C-D out-of-plane bending vibrations are sterically more constrained in the crowded sp²-like transition state compared to the sp³ ground state.

β-Deuterium Effect : Deuteration at the β-carbon can also influence the reaction rate. A small, normal KIE (kH/kD > 1) is typically observed. This is often explained by hyperconjugation, where the C-H or C-D bond electrons help stabilize the electron-deficient transition state. Since a C-H bond is a better electron donor than a C-D bond, the non-deuterated compound reacts slightly faster.

Studies on various deuterated alkyl halides provide a basis for predicting the KIE for this compound. mdpi.com

Table 1: Expected Secondary Kinetic Isotope Effects in the SN2 Reaction of this compound

Isotope Position Type of KIE Expected kH/kD Value Rationale
α-deuterium (Br-CD₂-) Secondary Close to 1 (often < 1) Steric hindrance in the sp²-like transition state.

This is an interactive data table based on established principles of kinetic isotope effects.

SN2 reactions are stereospecific, proceeding with an inversion of configuration at the reaction center. In this compound, the α-carbon is not a stereocenter. However, deuterium labeling is a critical tool for studying the stereochemistry of reactions where a stereocenter is present. acs.org The principles learned from such studies are applicable here. If a reaction were to create a chiral center, the presence of deuterium could be used to trace the stereochemical outcome of the reaction pathway. For instance, in related systems, the known stereospecificity of the SN2 mechanism allows for the predictable synthesis of specific stereoisomers.

Elimination Reactions (E1/E2) and Deuterium Scrambling

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. As a primary alkyl halide, the bimolecular E2 mechanism is the most probable pathway. nowgongcollege.edu.in The unimolecular E1 mechanism is unlikely due to the high energy of the primary carbocation intermediate.

In the E2 mechanism, a base removes a proton (or deuteron) from the β-carbon in a concerted step with the departure of the bromide leaving group from the α-carbon. youtube.com Because this mechanism involves the cleavage of a C-H (or C-D) bond in the rate-determining step, a significant primary kinetic isotope effect is expected. The C-D bond is stronger than the C-H bond, so the rate of reaction for the deuterated compound will be significantly slower (kH/kD > 1, typically in the range of 2-7). libretexts.org

Deuterium scrambling, the migration of deuterium atoms, is not expected in an E2 reaction as it is a concerted process without intermediates. Scrambling is more characteristic of E1 reactions or reactions involving carbocation rearrangements, where the intermediate has a lifetime sufficient for hydride (or deuteride) shifts to occur.

Regioselectivity : This refers to the preference for forming a double bond in one direction over another when multiple β-hydrogens are available. khanacademy.orgyoutube.com In this compound, there is only one β-carbon with hydrogens (deuteriums), so only one constitutional isomer, Ethyl acrylate-d2, can be formed. Therefore, regioselectivity is not a factor in this specific reaction.

Stereoselectivity : This refers to the preference for the formation of one stereoisomer (e.g., E vs. Z) over another. youtube.comkhanacademy.org The product of elimination, ethyl acrylate, does not have stereoisomers about the double bond, so stereoselectivity is also not applicable in this case.

The key mechanistic feature of the E2 reaction is its stereospecificity, requiring an anti-periplanar arrangement of the β-hydrogen (or deuterium) and the leaving group. khanacademy.org

The elimination of HBr (or DBr) from Ethyl-3-bromopropionate (or its d4 isotopologue) yields ethyl acrylate. wikipedia.org This reaction is the reverse of one of the synthetic routes to Ethyl-3-bromopropionate, which involves the hydrobromination of ethyl acrylate. wikipedia.org The reaction proceeds via an anti-Markovnikov addition, indicating a radical mechanism for the addition reaction, while the elimination is typically base-promoted.

Reaction Scheme: E2 Elimination of this compound Br-CD₂-CD₂-COOEt + Base⁻ → D₂C=CD-COOEt + H-Base + Br⁻

The product is a deuterated version of ethyl acrylate, a widely used industrial monomer. nih.gov

Radical Reactions and Deuterium Retention/Loss

The C-Br bond in this compound can undergo homolytic cleavage to form a carbon-centered radical. This can be initiated by radical initiators or photolysis. The fate of the deuterium atoms in such reactions depends on the subsequent steps.

Generally, C-D bonds are stronger and less reactive than C-H bonds. In radical reactions where a C-H or C-D bond is broken, a kinetic isotope effect would be observed. If the radical is formed at the α-carbon (•CD₂-CD₂-COOEt), the deuterium atoms on that carbon would be retained unless they participate in a subsequent rearrangement or elimination step. If a radical reaction involves the abstraction of an atom from the β-carbon, abstraction of hydrogen would be favored over deuterium. This principle is utilized in drug discovery to slow down metabolic processes that involve radical-based C-H bond cleavage by cytochrome P450 enzymes. beilstein-journals.orgnih.gov In the absence of specific follow-up reactions that target the β-position, the deuterium atoms in a radical derived from this compound are expected to be largely retained.

Photochemical Reactions with Deuterated Substrates

No specific research data is available on the photochemical reactions of this compound.

Radical Alkylation Studies using this compound

There are no specific studies available on the use of this compound in radical alkylation reactions.

Organometallic Reactions and Carbon-Deuterium Bond Activation

Cross-Coupling Reactions with Deuterated Alkyl Halides

Specific cross-coupling reactions involving this compound have not been documented in the scientific literature.

Cyclization Reactions Mediated by Organometallic Species

There is no available research on organometallic-mediated cyclization reactions of this compound.

Addition Reactions to Unsaturated Systems with this compound Derived Reagents

Wittig Reactions and Stereochemical Outcomes

There are no published studies on Wittig reactions using reagents derived from this compound or the stereochemical outcomes of such reactions.

The Role of this compound in Michael and Conjugate Additions: An Overview

The deuterated compound this compound, a heavy isotope-labeled variant of ethyl 3-bromopropionate, presents a unique tool for mechanistic studies and the synthesis of specifically labeled molecules. While extensive research details the reactivity of its non-deuterated counterpart in various organic transformations, including Michael and conjugate additions, specific studies detailing the reaction mechanisms and pathways of this compound in this context are not widely documented in publicly available research.

Generally, the reactivity of this compound in Michael and conjugate additions is expected to parallel that of the unlabeled compound. In these reactions, the ethyl acrylate moiety, which can be formed in situ or used as a precursor, acts as a Michael acceptor. The presence of the electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles (Michael donors).

The core of the Michael addition involves the 1,4-nucleophilic addition of a Michael donor to an α,β-unsaturated carbonyl compound. For this compound, this would typically involve a preceding or concurrent elimination of HBr (or DBr) to form a deuterated ethyl acrylate intermediate, which then serves as the Michael acceptor. The general mechanism proceeds as follows:

Formation of the Michael Acceptor: A base can facilitate the elimination of the bromine and a deuterium atom from the α- or β-position to generate a deuterated ethyl acrylate. The position of the deuterium on the resulting alkene would depend on the specific deuteration pattern of the starting material.

Nucleophilic Attack: A nucleophile (Michael donor), such as an enolate, amine, or thiol, attacks the electrophilic β-carbon of the deuterated ethyl acrylate.

Protonation/Deuteration: The resulting enolate intermediate is then protonated (or deuterated, depending on the reaction medium) to yield the final 1,4-addition product.

The significance of using this compound in such reactions lies in the ability to introduce a deuterium label at a specific position in the resulting molecule. This is particularly valuable for:

Mechanistic Elucidation: Tracking the position of the deuterium atom in the final product can provide insights into the reaction mechanism, including the stereochemistry of the addition.

Metabolic Studies: Deuterium-labeled compounds are frequently used as tracers in metabolic and pharmacokinetic studies to monitor the fate of a drug or bioactive molecule in a biological system.

Kinetic Isotope Effect Studies: The difference in reaction rates between the deuterated and non-deuterated compounds can be used to probe the rate-determining step of a reaction.

While specific research detailing Michael additions with this compound is scarce, the principles of conjugate addition chemistry provide a strong framework for predicting its reactivity. The following table outlines potential reactants and expected products based on established Michael addition chemistry.

Potential Michael Addition Reactions Involving a Deuterated Ethyl Acrylate Intermediate

Michael Donor (Nucleophile)Michael Acceptor (Intermediate)Expected Product Structure (Post-Protonation)
Diethyl malonateEthyl acrylate-d_xDiethyl 2-(2-(ethoxycarbonyl)ethyl-d_x_)malonate
NitromethaneEthyl acrylate-d_x_Ethyl 4-nitrobutanoate-d_x_
ThiophenolEthyl acrylate-d_x_Ethyl 3-(phenylthio)propanoate-d_x_
AnilineEthyl acrylate-d_x_Ethyl 3-(phenylamino)propanoate-d_x_

Note: The exact position of the deuterium label (d_x_) in the product would depend on the specific deuteration pattern of the starting this compound and the reaction conditions.

Further experimental research is necessary to fully characterize the reaction kinetics, yields, and stereochemical outcomes of Michael and conjugate additions specifically involving this compound. Such studies would contribute valuable data to the field of isotopic labeling and mechanistic organic chemistry.

Applications of Ethyl 3 Bromopropionate D4 in Advanced Organic Synthesis

Deuterium (B1214612) Labeling for Tracing Reaction Pathways

The strategic incorporation of deuterium into a molecule allows chemists to track the transformation of that molecule through a sequence of reactions. Ethyl-3-bromopropionate-d4 provides a stable, non-labile d4-labeled propyl group that can be followed spectroscopically, most commonly by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov This labeling is instrumental in elucidating the intricate details of reaction mechanisms.

A primary application of isotopic labeling with compounds like this compound is the investigation of reaction intermediates and the nature of transition states. The key to this application lies in the kinetic isotope effect (KIE), where a bond to deuterium (C-D) is stronger and thus slower to break than a corresponding bond to hydrogen (C-H). sci-hub.se

By synthesizing a reactant containing the d4-ethylpropionate moiety, researchers can determine if the C-D bonds at the labeled positions are broken during the rate-determining step of the reaction. The observation of a significant KIE can provide strong evidence for a proposed mechanism. Furthermore, by analyzing the position of the deuterium labels in the products or in trapped intermediates, the exact pathway of the molecular transformation can be mapped. This allows for the unambiguous identification of transient species that would otherwise be difficult to observe. nih.gov

Table 1: Research Findings on Isotopic Labeling for Mechanistic Studies

Study Focus Labeled Compound Used Key Finding Analytical Technique
Elucidation of Rearrangement Diethylstilbestrol (deuterated in situ) Confirmed acid-catalyzed deuteration of olefin bridge and subsequent rearrangement. nih.gov NMR, Mass Spectrometry
General Mechanistic Probes General R-D compounds The KIE is extensively used to ascertain reaction details and design controlled synthetic processes. sci-hub.se Kinetic Analysis

This table is interactive and can be sorted by column.

In reactions involving complex molecular rearrangements, it can be challenging to follow how the carbon skeleton is reorganized. This compound serves as a powerful tracer in these scenarios. The four deuterium atoms on the propionate (B1217596) backbone are covalently locked in place and are not susceptible to exchange with protic solvents under most conditions.

When the d4-labeled ethyl propionate unit is incorporated into a larger molecule that subsequently undergoes a rearrangement (such as a Claisen, Cope, or Beckmann rearrangement), the final position of the deuterium atoms provides a clear and definitive map of the bond-breaking and bond-forming events. This allows chemists to distinguish between several plausible mechanistic pathways, providing a level of detail that is often unattainable through other methods. sci-hub.se

As a Building Block for Complex Deuterated Molecules

Beyond its use in mechanistic studies, this compound is a versatile three-carbon building block for constructing larger, more complex molecules containing a deuterated segment. Its bifunctional nature—an ester and an alkyl bromide—allows for a wide range of synthetic transformations. wikipedia.orgnih.gov

The "deuterium switch" is a strategy in pharmaceutical development where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolic breakdown, improving the drug's pharmacokinetic profile, such as increasing its half-life or reducing the formation of toxic metabolites. medchemexpress.comnih.govnih.gov

This compound is a precursor for introducing a deuterated C3 chain into a potential drug candidate. A notable example is in the synthesis of deuterated analogues of 3,3′-diselenodipropionic acid (DSePA), a compound investigated for its anticancer properties. rsc.org The synthesis of its deuterated version, D-DSePA, was accomplished using 3-bromopropionic acid-d4, a closely related precursor to this compound. nih.gov This deuteration was shown to improve the therapeutic index of the compound. rsc.orgnih.gov

Table 2: Examples of Deuterated Drugs in Development

Drug Name Deuterated Version Therapeutic Area Development Stage
Tetrabenazine Deutetrabenazine (Austedo) Huntington's Disease Approved by FDA nih.gov
BMS-986165 N/A Psoriasis Phase III Clinical Studies nih.gov
Enzalutamide Deutenzalutamide Prostate Cancer Preclinical/Clinical nih.gov

This table is interactive and can be sorted by column.

Deuterated polymers are of significant interest in materials science, particularly for studies using neutron scattering techniques. europa.eu Neutrons can easily distinguish between hydrogen and deuterium atoms, allowing researchers to use "contrast variation" to study the structure, dynamics, and phase separation of polymer chains in detail. resolvemass.caeuropa.eu

The synthesis of these specialized polymers requires deuterated monomers. sine2020.eu this compound can serve as a starting material for such monomers. For example, it can be chemically modified to produce deuterated versions of ethyl acrylate or other related monomers. These deuterated monomers are then polymerized to create the final deuterated polymer. The development of new synthetic routes to produce highly pure, deuterated monomers is a critical area of research to expand the library of available deuterated polymers for advanced materials analysis. europa.eusine2020.eu The enhanced oxidative stability observed in some deuterated materials also opens avenues for creating more durable products. dtic.mil

The synthesis of deuterated analogs of natural products is crucial for studying their biosynthesis, mechanism of action, and metabolic fate. This compound provides a means to introduce a stable isotopic label into a variety of natural product scaffolds.

For instance, the synthesis of D-DSePA can be viewed as the creation of a deuterated analog of selenocystine, a naturally occurring amino acid. rsc.org By using deuterated building blocks like this compound, chemists can construct complex natural products or their analogs with precisely placed deuterium labels. These labeled molecules are invaluable tools for biochemical and pharmacological studies, helping to unravel the complex interactions of natural products within biological systems.

Utilization in Bioorganic Chemistry and Chemical Biology

The unique properties of stable isotopes make them indispensable in tracing and understanding complex biological processes. This compound, as a deuterated building block, can be instrumental in several areas of bioorganic chemistry and chemical biology.

Stable isotope tracers are powerful tools for mapping metabolic pathways. nih.gov By introducing a labeled compound into a biological system, scientists can track the movement of the isotopic label through various metabolic reactions, identifying the downstream metabolites and the pathways involved.

While direct studies detailing the use of this compound for metabolic pathway elucidation are not prevalent in published literature, its structure suggests potential applications. The deuterated propionate moiety can be metabolized and incorporated into various biomolecules. For instance, propionyl-CoA is a key intermediate in the metabolism of several amino acids and fatty acids. By administering this compound, researchers could potentially trace the fate of the d4-propionate group as it enters these central metabolic pathways. Mass spectrometry-based analysis of downstream metabolites would reveal the extent of deuterium incorporation, providing insights into the flux and interconnectivity of these pathways.

Table 1: Potential Metabolites Traceable with this compound

PrecursorLabeled MoietyPotential Labeled MetabolitesAnalytical Technique
This compoundd4-Propionated4-Propionyl-CoA, d4-Methylmalonyl-CoA, d4-Succinyl-CoA, Deuterated Amino Acids, Deuterated Fatty AcidsMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

This table represents a hypothetical scenario based on established metabolic pathways.

The study of protein turnover, the balance between protein synthesis and degradation, is crucial for understanding cellular homeostasis. Deuterium labeling has emerged as a key technique in this area. biorxiv.orgnih.gov One common method involves the administration of heavy water (D₂O), which leads to the incorporation of deuterium into newly synthesized amino acids and, subsequently, proteins. nih.gov

This compound offers a potential alternative or complementary approach. As an alkylating agent, it could be used to introduce the deuterated ethyl-propionate group onto specific amino acid residues, such as cysteine, through nucleophilic substitution. This post-translational modification would tag existing proteins with a stable isotope label. By monitoring the signal of the d4-labeled peptides over time using mass spectrometry, researchers could track the degradation rate of the labeled protein population.

Furthermore, this compound could serve as a precursor for the synthesis of deuterated non-essential amino acids. These labeled amino acids can then be supplied to cell cultures or organisms to be incorporated into newly synthesized proteins. researchgate.net Subsequent analysis of the proteome would allow for the measurement of protein synthesis rates.

Table 2: Potential Applications of this compound in Protein Turnover Studies

ApplicationMethodTargetInformation Gained
Protein DegradationIn vitro or in vivo alkylation of proteinsCysteine residuesRate of degradation of existing proteins
Protein SynthesisPrecursor for deuterated amino acid synthesisNewly synthesized proteinsRate of synthesis of new proteins

This table outlines potential, rather than definitively documented, applications.

Deuteration of drug candidates is a strategy employed in drug discovery to favorably alter their pharmacokinetic and metabolic profiles. nih.govmedchemexpress.comresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

In metabolic profiling studies, this compound can be used to synthesize a deuterated version of a drug candidate. When this labeled drug is administered, its metabolites will also carry the deuterium label, making them easily distinguishable from endogenous metabolites in complex biological samples by mass spectrometry. This facilitates the identification and characterization of the drug's metabolic pathways.

Internal Standard Applications in Quantitative Analytical Chemistry

Accurate quantification of analytes in complex mixtures is a cornerstone of analytical chemistry. The use of internal standards is a widely accepted practice to improve the precision and accuracy of quantitative methods, particularly in mass spectrometry. mdpi.com

In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample before analysis. It should ideally have similar chemical and physical properties to the analyte of interest but a different mass, allowing it to be distinguished by the mass spectrometer. Stable isotope-labeled compounds are considered the gold standard for internal standards because their behavior during sample preparation and analysis is nearly identical to that of the unlabeled analyte. scispace.com

This compound is an ideal candidate for use as an internal standard for the quantification of its unlabeled counterpart, ethyl 3-bromopropionate, or other structurally similar compounds. Its four deuterium atoms give it a mass difference of four Daltons, which is easily resolved by most mass spectrometers.

Table 3: Properties of this compound as an Internal Standard

PropertyAdvantage for Mass Spectrometry
Identical chemical and physical properties to the analyteCo-elutes with the analyte in chromatography and has similar ionization efficiency, correcting for matrix effects and variations in instrument response.
Different mass-to-charge ratio (m/z)Allows for simultaneous detection and quantification of both the analyte and the internal standard without interference.

The analysis of small molecules in biological matrices such as plasma, urine, or tissue homogenates is often challenging due to the presence of numerous other compounds that can interfere with the analysis, a phenomenon known as the matrix effect. uab.edunih.gov These matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in these situations. Because the internal standard and the analyte are chemically identical, they are affected by the matrix in the same way. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable quantitative results. nih.gov For example, when quantifying a drug or a metabolite with a propionate structure in plasma, adding a known amount of this compound at the beginning of the sample preparation process would correct for any losses during extraction and for any matrix effects during the final mass spectrometric analysis.

Quality Control and Impurity Profiling with Deuterated Standards

In the field of analytical chemistry, particularly within pharmaceutical and materials science, ensuring the purity and quality of chemical compounds is paramount. Quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed for this purpose. The accuracy and reliability of these methods are significantly enhanced by the use of stable isotopically labeled (SIL) internal standards, with deuterated compounds like this compound serving as a prime example. scispace.comresearchgate.net

An internal standard is a substance with properties similar to the analyte that is added in a constant amount to samples, calibration standards, and quality control materials. scioninstruments.com It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.comtexilajournal.comclearsynth.com Deuterated standards are considered the "gold standard" for mass spectrometry applications because their physical and chemical properties are nearly identical to their non-deuterated (protium) counterparts. researchgate.net They co-elute with the analyte during chromatography, but are easily distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer. texilajournal.com

This compound is an ideal internal standard for the quantitative analysis of Ethyl-3-bromopropionate and the profiling of its related impurities. By adding a known quantity of the d4-labeled standard to a sample, any variability in sample extraction, injection volume, or ionization efficiency will affect both the analyte and the standard equally. scioninstruments.comnih.gov The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to a significant improvement in the precision and accuracy of the measurement. texilajournal.comclearsynth.com This is crucial for quality control, where even small amounts of impurities can affect the efficacy and safety of the final product. clearsynth.com The use of a deuterated standard like this compound helps to correct for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal, ensuring a robust and reliable analytical method. clearsynth.com

ParameterDescriptionAdvantage of Using this compound
Retention Time Time taken for a compound to pass through the chromatographic column.Nearly identical to Ethyl-3-bromopropionate, ensuring co-elution. texilajournal.com
Mass-to-Charge Ratio (m/z) Ratio of an ion's mass to its charge, used for detection in MS.Distinctly different from the non-deuterated analyte due to the four deuterium atoms, allowing for separate and unambiguous detection.
Ionization Efficiency The proportion of analyte molecules that are ionized in the MS source.Virtually identical to the analyte, compensating for fluctuations in the ion source. scispace.com
Extraction Recovery The percentage of the analyte recovered during sample preparation steps.Mimics the recovery of the analyte, correcting for losses during sample work-up. scispace.com
Table 1. Key Analytical Parameters for this compound as an Internal Standard.

Deuterium-Enhanced Spectroscopic Studies

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), provides a powerful tool for enhancing spectroscopic analysis. This compound, in which the four protons on the C2 and C3 positions of the propionate backbone are replaced with deuterium, is an excellent substrate for these advanced spectroscopic methods.

NMR Signal Simplification and Resolution Enhancement

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for molecular structure elucidation. However, spectra of complex molecules can become difficult to interpret due to overlapping signals and intricate spin-spin coupling patterns. pharmatutor.org Deuterium labeling offers an elegant solution to this problem. pharmatutor.orgnih.govnih.gov

The nucleus of deuterium (a deuteron) has a much smaller magnetic moment than that of a proton and resonates at a significantly different frequency. pharmatutor.org Consequently, in a standard ¹H NMR experiment, deuterium atoms are not detected. pharmatutor.orgstudymind.co.uk Replacing protons with deuterons in a molecule like Ethyl-3-bromopropionate effectively renders those positions "invisible" in the ¹H NMR spectrum. This leads to a dramatic simplification of the spectrum. pharmatutor.orgnih.gov

For Ethyl-3-bromopropionate (Br-CH₂-CH₂-CO-O-CH₂-CH₃), the ¹H NMR spectrum displays complex signals for the two methylene groups on the propionate backbone (at C2 and C3), which are coupled to each other. In this compound (Br-CD₂-CD₂-CO-O-CH₂-CH₃), these signals are absent. The resulting spectrum is simplified to only the signals corresponding to the ethyl group (a quartet for the -O-CH₂- group and a triplet for the -CH₃ group), with much greater clarity and resolution. This simplification is invaluable for studying the electronic environment of the ethyl ester portion of the molecule without interference from the brominated alkyl chain.

CompoundProton EnvironmentExpected ¹H NMR Signal PatternApproximate Chemical Shift (ppm)
Ethyl-3-bromopropionate Br-CH ₂-Triplet~3.6
-CH ₂-COO-Triplet~2.9
-O-CH ₂-CHQuartet and Triplet~4.2 and ~1.3
This compound Br-CD ₂-Signal AbsentN/A
-CD ₂-COO-Signal AbsentN/A
-O-CH ₂-CHQuartet and Triplet~4.2 and ~1.3
Table 2. Comparison of Expected ¹H NMR Signals for Ethyl-3-bromopropionate and its d4-Labeled Analog.

Neutron Scattering Applications for Structural Elucidation

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the molecular level. epj-conferences.orgnih.gov Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. epj-conferences.org A key feature of this interaction is that the neutron scattering length is isotope-dependent. Crucially, hydrogen (¹H) and deuterium (²H) have vastly different neutron scattering lengths (–3.74 fm for ¹H and +6.67 fm for ²H). nih.gov This large difference forms the basis of the "contrast variation" method, a cornerstone of small-angle neutron scattering (SANS) studies. epj-conferences.orgnih.goviucr.org

By selectively deuterating a component within a multi-component system, its visibility to neutrons can be dramatically altered. nih.gov this compound can be used as a deuterated probe molecule to study its location, conformation, and aggregation within a hydrogen-containing matrix, such as a polymer blend, a micellar solution, or a lipid membrane. nih.govacs.org

For instance, if this compound is mixed with a hydrogenous polymer, the strong scattering contrast between the deuterated ester and the protonated polymer chains allows SANS to selectively highlight the distribution and structure of the small molecule within the polymer matrix. aip.org It is also possible to adjust the scattering length density of the solvent (by using mixtures of H₂O and D₂O) to "contrast match" other components, effectively making them invisible to the neutrons and isolating the scattering signal from the deuterated molecule of interest. epj-conferences.orgnih.gov This approach enables detailed structural elucidation of complex systems that would be impossible to achieve with other techniques. epj-conferences.org

Computational and Theoretical Studies of Ethyl 3 Bromopropionate D4

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in determining the electronic structure, geometry, and energetic properties of molecules.

The first step in most computational studies is to find the minimum energy structure of the molecule. For a flexible molecule like Ethyl-3-bromopropionate-d4, this involves a conformational analysis to identify all stable rotamers (rotational isomers) and their relative energies. Studies on the analogous compound, ethyl propionate (B1217596), have revealed the existence of multiple stable conformers arising from rotation around the C-C and C-O single bonds. researchgate.net

The geometry of this compound is primarily defined by several key dihedral angles. Ab initio and DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, are used to locate these stable conformers on the potential energy surface. For ethyl propionate, two main conformers are typically identified, often denoted as trans and gauche, based on the orientation of the ester group. researchgate.net The deuteration at the 2 and 3 positions is not expected to significantly alter the electronic potential energy surface, thus the general conformational landscape should be similar to its non-deuterated counterpart.

Table 1: Predicted Stable Conformers and Dihedral Angles for this compound This table is illustrative, based on computational studies of similar esters like ethyl propionate.

ConformerDihedral Angle 1 (O=C-O-C)Dihedral Angle 2 (C-C-C=O)Relative Energy (kcal/mol)
Trans (anti)~180°~180°0.00
Gauche~180°~70°0.5 - 1.5

The trans conformer is generally found to be the most stable due to reduced steric hindrance. The energy difference between conformers is critical for understanding the molecule's behavior in different environments.

Vibrational frequency calculations are essential for characterizing optimized geometries as true minima (no imaginary frequencies) and for predicting infrared (IR) and Raman spectra. For deuterated compounds, these calculations are particularly useful for predicting isotopic shifts, which are changes in vibrational frequencies upon isotopic substitution. researchgate.net

The substitution of hydrogen with deuterium (B1214612) in this compound (Br-CD₂-CD₂-COOCH₂CH₃) leads to predictable shifts in vibrational frequencies. The most significant changes are observed for modes involving the motion of the substituted atoms. According to the principles of vibrational spectroscopy, the frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Since deuterium is twice as heavy as hydrogen, C-D bond stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations. cdnsciencepub.com

Studies on deuterated methyl acetate (B1210297) and other esters have shown that these shifts can be accurately predicted using DFT calculations. cdnsciencepub.comumich.edu The carbonyl (C=O) stretching frequency may also exhibit a small shift to a lower frequency upon deuteration of adjacent positions, which is attributed to a simple mass effect and coupling with other vibrations. cdnsciencepub.com

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for this compound This table presents typical frequency ranges based on general knowledge of C-H vs. C-D vibrations.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)Approximate Shift (cm⁻¹)
C-H/C-D Stretch2850 - 30002100 - 2250-700 to -800
C-H/C-D Bend (Scissoring)1450 - 1470~1050 - 1100-350 to -400
C-H/C-D Wag/Twist/Rock1150 - 1350~800 - 950-300 to -450

These predicted shifts are crucial for interpreting experimental vibrational spectra and confirming the position of isotopic labeling.

Molecular Dynamics Simulations for Solvent Effects and Reactivity

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can explicitly model the interactions between a solute and individual solvent molecules. mdpi.com MD simulations provide a dynamic picture of how the solvent shell influences the conformational preferences and reactivity of this compound. researchgate.net

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of all atoms. This allows for the study of:

Solvation Structure: Analyzing the radial distribution functions between atoms of the solute and solvent to understand how solvent molecules arrange around the ester.

Conformational Dynamics: Observing the transitions between different rotamers in solution and determining how the solvent affects their relative populations and the energy barriers for interconversion.

Transport Properties: Calculating properties like the diffusion coefficient of the solute in a given solvent.

For a polar molecule like this compound, interactions with polar solvents like water or alcohols are significant and can stabilize or destabilize certain conformations or even transition states of reactions. nih.gov

Mechanistic Modeling of Reactions Involving Deuterated Substrates

Theoretical modeling is a powerful method for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves studying pathways such as nucleophilic substitution (S_N2) or elimination (E2) reactions.

A key goal in mechanistic modeling is to locate the transition state (TS) on the potential energy surface. wikipedia.org The transition state is a first-order saddle point, representing the maximum energy along the minimum energy path connecting reactants and products. umn.edusolubilityofthings.com It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (the path of reaction). mdpi.com

For example, in an S_N2 reaction with a nucleophile (e.g., Cl⁻), the reaction coordinate would involve the simultaneous breaking of the C-Br bond and formation of the new C-Cl bond. Quantum chemical calculations can map this pathway, identify the geometry and energy of the transition state, and calculate the activation energy barrier. The deuteration at the α and β positions (CD₂-CD₂) does not directly participate in the bond-breaking or forming process in this S_N2 reaction, making its effect a secondary one. researchgate.net

Table 3: Illustrative Calculated Properties of a Hypothetical S_N2 Transition State Reaction: Cl⁻ + BrCD₂CD₂COOEt → [Cl---CD₂CD₂(Br)---COOEt]‡ → ClCD₂CD₂COOEt + Br⁻

PropertyValueDescription
Activation Energy (ΔE‡)15-25 kcal/molEnergy barrier for the reaction.
Imaginary Frequency-200 to -400 cm⁻¹Confirms the structure is a true transition state.
C-Br Bond Length~2.4 ÅElongated relative to the reactant (~1.9 Å).
C-Cl Bond Length~2.5 ÅThe forming bond in the transition state.

Analysis of the transition state structure provides deep insight into the reaction mechanism.

The kinetic isotope effect (KIE) is the ratio of the reaction rate of the light isotopologue (k_H) to that of the heavy one (k_D). It is a sensitive probe of reaction mechanisms and transition state structures. libretexts.orgosti.gov For this compound, deuteration is not at the site of bond cleavage in an S_N2 reaction, so a secondary kinetic isotope effect (SKIE) is expected.

SKIEs arise from changes in the zero-point energies (ZPE) of vibrational modes between the reactant and the transition state. Specifically, it depends on the vibrational modes involving the C-D bonds. researchgate.net

If the C-D bonds are stiffer (higher vibrational frequency) in the transition state than in the reactant, a normal KIE (k_H/k_D > 1) is predicted.

If the C-D bonds are looser (lower vibrational frequency) in the transition state, an inverse KIE (k_H/k_D < 1) is predicted.

In S_N2 reactions, the hybridization of the carbon atom at the reaction center changes from sp³ in the reactant to approximately sp² in the transition state. This change typically leads to a loosening of the out-of-plane bending vibrations, resulting in an inverse α-secondary KIE. For deuteration at the β-position, the effect is generally smaller. Computational models can predict the magnitude of the KIE by calculating the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated species. researchgate.net For many S_N2 reactions, inverse KIEs (kH/kD < 1) are both predicted and observed. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of Ethyl-3-bromopropionate-d4, with its deuterium (B1214612) labels on the carbons adjacent to the carbonyl and bromo groups (positions 2 and 3), relies on the availability of deuterated precursors. A common method for producing deuterated compounds involves synthesis from starting materials that already contain deuterium. simsonpharma.com For instance, the synthesis of this compound can utilize intermediates such as 3-Bromopropionic-2,2,3,3-d4 Acid or Monoethyl Succinic-2,2,3,3-d4 Acid Ester. as-1.co.jp This approach contrasts with the synthesis of its non-deuterated counterpart, which is typically prepared via the esterification of 3-bromopropionic acid or the anti-Markovnikov hydrobromination of ethyl acrylate. wikipedia.org

Future research is focused on developing more efficient and highly selective methods for site-specific deuteration. Current strategies include:

Catalytic H-D Exchange: Transition-metal-catalyzed hydrogen-deuterium (H/D) exchange reactions are a promising avenue. thalesnano.com These methods, often using inexpensive and safe deuterium sources like heavy water (D₂O), can directly convert specific C-H bonds to C-D bonds. nih.govrsc.org For example, copper(I)-catalyzed H/D exchange has been successfully used to deuterate glycine-derived aldimine esters. nih.govrsc.org

Flow Chemistry: Continuous flow systems, such as the H-Cube Pro, offer a streamlined approach to deuteration. thalesnano.com These instruments can generate high-purity deuterium gas from the electrolysis of D₂O, facilitating catalytic exchange reactions under controlled conditions, thereby avoiding the drawbacks of conventional methods that often require high pressures or strong reagents. thalesnano.com

Enzymatic Synthesis: The use of enzymes to selectively incorporate deuterium into specific molecular sites offers unparalleled precision. simsonpharma.com This biological approach could pave the way for creating complex deuterated molecules with high isotopic purity.

The development of these novel routes will not only make compounds like this compound more accessible but also enable the creation of a wider array of specifically labeled molecules for advanced research.

Expanded Applications in Systems Biology and Metabolomics

Deuterated compounds are indispensable tools in systems biology and metabolomics, primarily used for tracing metabolic pathways and as internal standards for quantitative analysis. simsonpharma.comthalesnano.com The incorporation of stable isotopes improves the accuracy of techniques like liquid chromatography-mass spectrometry (LC-MS) by accounting for matrix effects during analysis. nih.gov

The future applications of this compound in this field are expanding:

Metabolic Probes: As a versatile building block, this compound can be used to synthesize more complex deuterated molecules. These molecules can serve as probes to track metabolic fluxes in real-time within living organisms. simsonpharma.com

Deuterium Metabolic Imaging (DMI): DMI is a non-invasive imaging technique that has recently regained popularity. bohrium.comnih.gov It uses magnetic resonance spectroscopy (MRS) to detect the distribution of deuterated substrates and their metabolic products. bohrium.comnih.gov The low natural abundance of deuterium ensures a minimal background signal, allowing for clear visualization of metabolic processes. nih.gov this compound could be a precursor for novel DMI probes designed to investigate specific metabolic pathways beyond glucose metabolism.

Addressing Analytical Challenges: The presence of deuterium can alter a compound's properties, leading to phenomena like the chromatographic deuterium effect (CDE), where a deuterated analyte elutes at a different time than its non-labeled counterpart in reverse-phase chromatography. acs.orgnih.gov Understanding and optimizing for CDE is a key area of research to prevent data misinterpretation in metabolomics studies. acs.org

Research AreaApplication of this compoundSignificance
Metabolomics Precursor for deuterated internal standards. nih.govnih.govImproves accuracy of LC-MS quantification by correcting for matrix effects. nih.gov
Systems Biology Building block for synthesizing pathway-specific metabolic probes. simsonpharma.comEnables tracing of molecular pathways and reactions in complex biological systems. simsonpharma.com
Metabolic Imaging Potential starting material for novel Deuterium Metabolic Imaging (DMI) agents. bohrium.comnih.govAllows for non-invasive, real-time visualization of metabolic fluxes in vivo. nih.gov

Integration with Advanced Spectroscopic Techniques (e.g., DNP-NMR)

The integration of deuterated compounds with advanced spectroscopic techniques is unlocking new levels of molecular insight. Deuterium labeling is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in chemical structure determination. thalesnano.com

A particularly promising technique is Dynamic Nuclear Polarization (DNP)-enhanced NMR spectroscopy . DNP dramatically increases the sensitivity of NMR by transferring the high spin polarization of electrons to the nuclear spins being studied. ethz.ch This enhancement, which can be several orders of magnitude, is especially beneficial for studying surfaces and low-concentration species. ethz.ch

DNP-Surface Enhanced NMR Spectroscopy (DNP-SENS): In this method, a sample is impregnated with a solution containing a polarizing agent (a stable organic radical). ethz.ch Under microwave irradiation at low temperatures (around 100 K), the polarization is transferred from the radical to the sample's surface, allowing for detailed characterization of surface sites. ethz.chrsc.org

Studying Materials and Complexes: this compound can be used to synthesize molecules or surface-bound species. The deuterium labels can then be observed with DNP-NMR to study their structure and dynamics with enhanced sensitivity. This is valuable for characterizing catalysts, polymers, and other advanced materials where surface interactions are critical.

Another key area is Deuterium Magnetic Resonance Spectroscopy (²H-MRS) for metabolic imaging. The short relaxation time (T1) of deuterium allows for more efficient and rapid spectroscopic imaging compared to techniques using ¹³C without hyperpolarization. nih.gov This enables the creation of quantitative metabolic maps for various processes. nih.gov

Exploration in Catalysis and Asymmetric Synthesis with Deuterated Compounds

The kinetic isotope effect (KIE), where the C-D bond breaks more slowly than a C-H bond, makes deuterated compounds powerful tools for elucidating reaction mechanisms in catalysis. nih.govnih.gov By strategically placing deuterium atoms, researchers can identify the rate-determining steps of a catalytic cycle. While its non-deuterated form is used in various catalyzed reactions rsc.orgcaltech.edu, this compound is an ideal substrate for such mechanistic studies.

Furthermore, there is a growing need for synthetic methods that can create chiral molecules with site-specific deuteration. nih.govrsc.org

Asymmetric Synthesis: Recent research has focused on the catalytic asymmetric synthesis of deuterated compounds, precisely building deuterium-containing stereogenic centers. nih.govrsc.org This is particularly important in pharmaceutical development, as deuteration can favorably alter the metabolic profile of chiral drugs. rsc.org

Chiral Building Blocks: this compound can serve as a prochiral building block. Reactions at the carbon bearing the bromine atom can lead to the formation of new chiral centers, and the deuterated backbone allows for detailed stereochemical analysis and the study of isotopic effects on chirality. The development of catalysts for the enantioselective transformation of such deuterated substrates is an active field of research. rsc.orgoup.com

Role in Advanced Materials Science and Deuterated Polymer Research

Deuterated polymers often exhibit unique physical and chemical properties compared to their hydrogenated counterparts, making them valuable in materials science. this compound is well-suited to play a significant role in this area, particularly as an initiator for controlled polymerization techniques.

Atom Transfer Radical Polymerization (ATRP): The non-deuterated analogue, ethyl 2-bromopropionate, is a known initiator for ATRP. mst.edu Similarly, this compound can function as a deuterated initiator. This allows for the synthesis of polymers with a deuterated end-group, which can be used to study polymerization kinetics and mechanisms.

Synthesis of Deuterated Polymers: More importantly, this compound can be chemically modified to create deuterated monomers. These monomers can then be polymerized to produce fully or partially deuterated polymers.

Studying Polymer Dynamics: Deuterium (²H) NMR is a powerful tool for investigating the dynamics of macromolecules. mst.edu By selectively deuterating parts of a polymer chain, researchers can study phenomena such as segmental motion near the glass transition temperature, chain diffusion, and the behavior of polymer blends. mst.edu For example, studies on deuterated poly(methyl acrylate) (PMA) have provided insights into the heterogeneity of dynamics around the glass transition. mst.edu

The use of building blocks like this compound will continue to expand the library of available deuterated polymers, enabling deeper understanding and the design of new materials with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.